molecular formula C23H29N5O B3501986 1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one

1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one

Cat. No.: B3501986
M. Wt: 391.5 g/mol
InChI Key: OPCJSGGUOZPRQB-UHFFFAOYSA-N
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Description

1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one is a complex organic compound characterized by its triazole ring and ethylbenzylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one typically involves multiple steps, starting with the formation of the triazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and ethylbenzylamine groups play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one is unique due to its specific structural features, such as the combination of the triazole ring and ethylbenzylamine groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3,5-bis[(4-ethylphenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-4-17-7-11-19(12-8-17)15-24-22-26-23(28(27-22)21(29)6-3)25-16-20-13-9-18(5-2)10-14-20/h7-14H,4-6,15-16H2,1-3H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCJSGGUOZPRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=C(C=C3)CC)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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